3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol
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Overview
Description
3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is a heterocyclic compound that features a thiadiazole ring fused with a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridylthiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The pyridyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, apoptosis, and signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Pyridyl-1,2,4-triazole: Similar structure but with a triazole ring instead of a thiadiazole ring.
4-Pyridyl-1,3,4-oxadiazole: Contains an oxadiazole ring, offering different chemical properties.
4-Pyridyl-1,2,4-triazole-5-thiol: Similar thiol functionality but with a triazole ring.
Uniqueness
3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
156122-19-9 |
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Molecular Formula |
C7H5N3S2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
3-pyridin-4-yl-2H-1,2,4-thiadiazole-5-thione |
InChI |
InChI=1S/C7H5N3S2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11) |
InChI Key |
BETKWXPWNCGYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=S)SN2 |
Origin of Product |
United States |
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